![molecular formula C34H29F6NO5 B12093345 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- CAS No. 530441-39-5](/img/structure/B12093345.png)
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-
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Overview
Description
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxazolidine, carboxylic acid, and phenylmethyl ester. The presence of trifluoromethyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxazolidine ring, followed by the introduction of the carboxylic acid and phenylmethyl ester groups. Key reagents used in these steps include trifluoromethyl phenyl derivatives, ethoxy methyl groups, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can yield a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, including:
- Oxidation : Transforming the compound into different derivatives.
- Reduction : Modifying functional groups to create new compounds.
- Substitution Reactions : Particularly involving trifluoromethyl groups which can yield diverse products.
Biology
- Biological Studies : The unique chemical properties of this compound make it valuable in studying biological processes. It can be used to investigate enzyme interactions and cellular pathways due to its ability to bind with various biological targets.
Medicine
- Potential Therapeutic Applications : Research is ongoing into the therapeutic properties of this compound. Its structural features suggest potential uses in drug development, particularly in creating new pharmaceuticals targeting specific biological pathways or diseases.
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials. Its unique characteristics contribute to advancements in various industrial sectors, including pharmaceuticals and agrochemicals.
Case Study 1: Synthesis Optimization
A recent study explored optimizing the synthesis of oxazolidines using microwave-assisted techniques. The results demonstrated that purging the reaction mixture with air significantly enhanced yields without additional heating . This method showcases the efficiency of using 3-Oxazolidinecarboxylic acid derivatives in synthetic applications.
Another investigation focused on assessing the biological activity of derivatives derived from this compound. Researchers found that specific modifications to the oxazolidine structure led to enhanced binding affinity with target enzymes involved in metabolic pathways . This highlights its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl phenyl motif and is used extensively in promoting organic transformations.
Various diterpenoid alkaloids: These compounds, such as isoazitine and dihydroajaconine, have complex structures and significant biological activity.
Uniqueness
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- stands out due to its unique combination of functional groups and the presence of trifluoromethyl groups
Biological Activity
The compound 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidine ring which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazolidinecarboxylic acids exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 0.64 µg/mL, indicating potent antibacterial activity .
Inhibition of Enzymatic Activity
The compound's structural analogs have been studied for their ability to inhibit specific enzymes. For example, caffeic acid derivatives containing the trifluoromethyl group were shown to inhibit steroid 5α-reductase type 1 (SRD5A1), with an IC50 value of 1.44 µM. This suggests that similar mechanisms may be present in the oxazolidine derivative under consideration .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The inhibition of SRD5A1 suggests that the compound may interfere with steroid metabolism, which has implications for conditions like androgenetic alopecia and benign prostatic hyperplasia.
- Antimicrobial Mechanism : The binding affinity to bacterial proteins and subsequent disruption of cellular processes is a likely pathway for its antimicrobial effects .
Study on Antimicrobial Efficacy
In a controlled study, the oxazolidine derivative was tested against various bacterial strains. The results indicated significant biomass reduction and biofilm inhibition at concentrations correlating with the previously mentioned MIC values. The study utilized advanced imaging techniques such as confocal laser scanning microscopy (CLSM) to visualize biofilm disruption .
Study on Enzyme Inhibition
Another investigation focused on the inhibition of SRD5A1 by a structurally related compound. This study revealed that treatment with the compound led to a significant decrease in both the enzyme activity and protein expression levels in human keratinocyte cells. Notably, the inhibition was independent of changes in mRNA expression levels, suggesting a direct enzymatic suppression mechanism .
Data Tables
Biological Activity | Value/Result |
---|---|
MIC against MRSA | 0.64 µg/mL |
IC50 for SRD5A1 inhibition | 1.44 µM |
Biofilm inhibition | 99.84% |
Study Type | Findings |
---|---|
Antimicrobial Study | Significant biomass reduction |
Enzymatic Activity Study | Direct suppression of SRD5A1 |
Properties
CAS No. |
530441-39-5 |
---|---|
Molecular Formula |
C34H29F6NO5 |
Molecular Weight |
645.6 g/mol |
IUPAC Name |
benzyl (2R,4S)-4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C34H29F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29-30,42H,20-21H2,1H3/t22-,29-,30?,32-/m1/s1 |
InChI Key |
GVQJXOMRECYGJZ-PEHXVVCQSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(O[C@@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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